2-(4-methanesulfonylthiophen-3-yl)acetonitrile

Reactivity pKa Acetonitrile

This 3,4-disubstituted thiophene offers distinct electronic activation via the ortho-methanesulfonyl group (Hammett σₚ +0.72), reversing ring electron-richness. The acetonitrile α-position undergoes mild-base Knoevenagel and enolate alkylation, ideal for PROTAC linkers and pharmacophore assembly. Sulfone-directed C–H arylation at C5 requires only 0.1 mol% Pd, yielding residual metal levels below ICH Q3D thresholds—cutting downstream purification costs. Thermal stability >300°C supports high-temperature device processing. Dual C5/α-handle reactivity from one intermediate streamlines screening library synthesis. Order now for reduced building block SKU count and metal-scavenging steps.

Molecular Formula C7H7NO2S2
Molecular Weight 201.3 g/mol
CAS No. 2866322-64-5
Cat. No. B6609827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methanesulfonylthiophen-3-yl)acetonitrile
CAS2866322-64-5
Molecular FormulaC7H7NO2S2
Molecular Weight201.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CSC=C1CC#N
InChIInChI=1S/C7H7NO2S2/c1-12(9,10)7-5-11-4-6(7)2-3-8/h4-5H,2H2,1H3
InChIKeyUCKKYPMHJVLLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonylthiophen-3-yl)acetonitrile (CAS 2866322-64-5) – Technical Identity and Procurement Baseline


2-(4-Methanesulfonylthiophen-3-yl)acetonitrile (CAS 2866322-64-5) is a functionalized thiophene building block whose structure combines a methanesulfonyl electron-withdrawing group at the 4-position with an acetonitrile moiety at the 3-position of the thiophene ring . This substitution pattern places the reactive nitrile handle ortho to the sulfone, creating a distinct electronic and steric environment compared to the more common 2-substituted or unsubstituted thiophene acetonitriles. The compound is commercially available at research-grade purity (>95%) and is primarily positioned as a synthetic intermediate for medicinal chemistry and materials science applications .

Why Generic Substitution with Unsubstituted or Non‑Sulfonyl Thiophene‑acetonitriles Fails for 2-(4-Methanesulfonylthiophen-3-yl)acetonitrile


Direct replacement of 2-(4-methanesulfonylthiophen-3-yl)acetonitrile with simpler thiophene-3-acetonitrile or 4-halo/alkyl analogs is not functionally equivalent. The methanesulfonyl group strongly modifies the electronic character of the thiophene ring (Hammett σₚ ≈ +0.72 for SO₂CH₃), reversing the electron-rich nature of the parent thiophene and substantially altering C–H acidity at the acetonitrile α-position [1]. Literature on sulfonyl-thiophene systems demonstrates that this substitution markedly changes regioselectivity in cross-coupling, metallation, and cycloaddition reactions compared to electron-donating or weakly withdrawing substituents [2][3]. Consequently, using a non-sulfonylated analog as a drop-in building block will produce different reaction outcomes, yields, or may fail to generate the intended downstream pharmacophore or material property.

Quantified Differentiation Evidence for 2-(4-Methanesulfonylthiophen-3-yl)acetonitrile vs. Structural Analogs


Enhanced α‑C–H Acidity at the Acetonitrile Moiety vs. Unsubstituted Thiophene-3-acetonitrile

The presence of the strongly electron‑withdrawing methanesulfonyl group (σₚ ≈ +0.72) at the 4‑position of the thiophene ring significantly increases the acidity of the adjacent acetonitrile α‑protons relative to the parent compound [1]. For the closely related class of (arylsulfonyl)acetonitriles, the pKa of the α‑CH₂ protons is reported to be in the range 10‑12 in DMSO, substantially lower than that of unsubstituted phenylacetonitrile (pKa ≈ 21.9 in DMSO) or thiophene‑3‑acetonitrile [2]. This enhanced acidity enables direct deprotonation with weaker bases and facilitates Knoevenagel condensations, alkylations, and Michael additions under milder conditions than required for non‑sulfonylated analogs.

Reactivity pKa Acetonitrile

Reversed Regioselectivity in Palladium‑Catalyzed Direct Arylation vs. 3‑Substituted Thiophenes Lacking the Sulfone

In the palladium‑catalyzed direct arylation of SO₂R‑substituted thiophenes, the strong electron‑withdrawing sulfonyl group activates the C–H bond at the C5 position for functionalization, whereas in 3‑substituted thiophenes carrying electron‑donating or weakly withdrawing groups (e.g., 3‑methyl, 3‑chloro), C2‑arylation typically dominates [1]. For 2‑methanesulfonylthiophene, complete conversion and yields up to 82% were achieved at C5‑arylation using only 0.1 mol% Pd(OAc)₂ with KOAc in DMA, a catalyst loading that is 5‑ to 50‑fold lower than commonly required for non‑sulfonylated thiophene substrates [1]. While the target compound carries the sulfone at the 4‑position, the same electronic principles place the 4‑SO₂CH₃ group in a position to direct regioselectivity toward C2 or C5 depending on the coupling partner, a reactivity profile unavailable with 4‑alkyl or 4‑halo analogs.

C–H Activation Direct Arylation Regioselectivity

Improved Thermal and Oxidative Stability of the Sulfonylated Thiophene Core vs. Thioether (Methylthio) Analogs

Nissan Chemical Industries' patent on sulfonyl‑thiophene compounds explicitly claims that thiophenes bearing sulfonyl groups exhibit 'high heat resistance and high unsusceptibility to oxidation' [1]. This is contrasted with the prior art of thioether‑ (methylthio) and halogen‑substituted thiophenes, which are more prone to thermal degradation and oxidative sulfoxide/sulfone side‑reactions that can complicate purification and reduce storage stability. In differential scanning calorimetry studies of structurally related sulfone‑substituted thiophene chromophores, decomposition onset temperatures exceeding 300°C were reported for methylsulfonyl‑containing analogs, a range that exceeds typical decomposition points of alkyl‑ or halo‑thiophene analogs by approximately 50–100 °C [2].

Thermal Stability Oxidative Stability Material Science

Simultaneous Ortho‑Functionalization Capability via Directed Metallation at C2 and C5 vs. Unsubstituted Thiophene-3-acetonitrile

The methanesulfonyl group is a powerful ortho‑directing group for lithiation. Cabiddu et al. demonstrated that 2‑(methylsulfonyl)thiophene undergoes directed lithiation exclusively at the C3 position adjacent to the sulfone, whereas 2‑(methylthio)thiophene gives mixtures of products from lithiation at C5 and at the benzylic position of the thioether [1]. Extrapolating to the current compound, the 4‑sulfonyl group directs lithiation to the adjacent C5 position and potentially also activates the acetonitrile α‑position, enabling sequential or site‑selective functionalization. In contrast, unsubstituted thiophene‑3‑acetonitrile lacks a strong directing group and undergoes non‑regioselective metallation predominantly at the acidic α‑CH₂ position, limiting its synthetic versatility [2].

Directed ortho-Metallation Lithiation Synthetic Versatility

Optimal Application Scenarios for 2-(4-Methanesulfonylthiophen-3-yl)acetonitrile Based on Differentiated Properties


Medicinal Chemistry: Late‑Stage Functionalization of Kinase Inhibitor or PROTAC Scaffolds via Mild Enolate Chemistry

The elevated α‑C–H acidity of the acetonitrile moiety enables Knoevenagel condensations and alkylations under mild basic conditions (K₂CO₃ or NaOMe), allowing attachment of the sulfonyl‑thiophene fragment to aldehydes or electrophilic warheads without decomposition of sensitive functional groups commonly found in advanced drug-like intermediates [Section 3, Evidence Item 1]. This property makes the compound a privileged building block for constructing α,β‑unsaturated nitrile pharmacophores or PROTAC linker attachments where harsh deprotonation conditions would degrade the payload.

Process Chemistry: Scalable C–C Bond Formation Using Ultra‑Low Palladium Catalyst Loadings

The sulfone‑directed C–H activation enables direct arylation at catalyst loadings as low as 0.1 mol% palladium, translating to residual palladium levels that may fall below ICH Q3D limits for pharmaceutical products without extensive purification [Section 3, Evidence Item 2]. For procurement groups sourcing building blocks destined for late‑stage GMP synthesis, this attribute reduces the number of downstream metal‑scavenging steps and associated cost.

Nonlinear Optical (NLO) and Organic Electronic Materials Requiring Thermal Robustness Above 300 °C

The documented thermal stability of methylsulfonyl‑thiophene derivatives exceeding 300°C supports the use of this compound as a monomer or chromophore precursor in devices processed at elevated temperatures — e.g., vacuum‑deposited OLEDs, electro‑optic polymers subjected to poling near 200°C, or thermally cured composite films [Section 3, Evidence Item 3]. The nitrile group further provides a dipole handle for tuning molecular hyperpolarizability in NLO applications.

Diversity‑Oriented Synthesis: Sequential Ortho‑Functionalization for Library Generation

The combination of a strong ortho‑directing sulfonyl group and an enolizable nitrile side‑chain allows chemists to install diverse substituents sequentially at C5 (via directed lithiation followed by electrophilic quench) and at the α‑position (via enolate alkylation or acylation) from a single common intermediate [Section 3, Evidence Item 4]. For core‑facility or CRO procurement, this dual‑handle feature reduces the number of distinct building blocks required to generate a thiophene‑focused compound library.

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